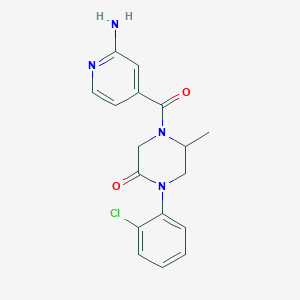![molecular formula C15H13BrN2O B5613372 1-[(5-bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5613372.png)
1-[(5-bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Tetrahydroquinoline derivatives, including 1-[(5-Bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline, can be synthesized through Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates. This method allows for the selective preparation of these derivatives in moderate to good yields, demonstrating the influence of the electronic nature of the substituents on the reaction outcomes (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives, including the one , has been supported by various spectroscopic techniques. X-ray structure analyses have confirmed the structural details of these compounds, underscoring the role of the pyridyl core and its derivatives in forming complex molecular architectures (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroquinolines undergo a variety of chemical reactions, demonstrating their versatility as chemical intermediates. For instance, the synthesis of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines highlights the potential for creating novel heterocyclic compounds with significant biological activity (Zaki et al., 2019).
Physical Properties Analysis
The physical properties of tetrahydroquinolines, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed crystallographic analysis provides insights into the conformation and stability of these compounds, facilitating their utilization in material science and pharmaceuticals (Vizcaya et al., 2012).
Chemical Properties Analysis
The chemical properties of tetrahydroquinolines, including their reactivity, stability, and interaction with other molecules, are essential for their functional application. Studies on the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides reveal the nuanced behavior of these compounds under specific conditions, leading to the formation of various functionalized derivatives (Ukrainets et al., 2011).
特性
IUPAC Name |
(5-bromopyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-13-8-12(9-17-10-13)15(19)18-7-3-5-11-4-1-2-6-14(11)18/h1-2,4,6,8-10H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJUBWQOROAVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B5613293.png)
![N-[cyclopropyl(4-methyl-2-pyridinyl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5613301.png)
![ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5613305.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613314.png)
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5613320.png)
![2,6-bis[(2-pyridinylthio)methyl]pyridine](/img/structure/B5613322.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B5613335.png)

![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5613344.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5613360.png)
![(3S)-N,N-dimethyl-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]azepan-3-amine](/img/structure/B5613367.png)
![4-chloro-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5613382.png)
![3-(1-methylbutyl)-8-(1H-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5613391.png)
![ethyl 5-methyl-4-oxo-3-[(3-pyridinylmethylene)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613394.png)